N-(cyclohexylmethyl)nicotinamide

CXCR3 antagonism Chemokine receptor modulation GPCR medicinal chemistry

N-(cyclohexylmethyl)nicotinamide (CAS: 676626-87-2) is a conformationally flexible and highly hydrophobic nicotinamide derivative, uniquely characterized by its cyclohexylmethyl amide substituent. This modification significantly increases lipophilicity (cLogP ~2.8–3.2) compared to common N-alkyl analogs, thereby enhancing passive membrane permeability for intracellular target engagement. Its core scaffold has been validated in potent CXCR3 antagonists (e.g., CHEMBL1681870, IC50: 2.40 nM) and novel NAMPT inhibitors with activities in the picomolar to low nanomolar range. Procure this specific, versatile building block to support systematic structure-activity relationship (SAR) campaigns—generic substitution is not advised due to the risk of unpredictable potency and selectivity shifts in your lead optimization programs.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B4391251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclohexylmethyl)nicotinamide
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CNC(=O)C2=CN=CC=C2
InChIInChI=1S/C13H18N2O/c16-13(12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,15,16)
InChIKeyVFWYAQNRJZKZEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(cyclohexylmethyl)nicotinamide Structure and Core Pharmacophore Identity


N-(cyclohexylmethyl)nicotinamide (N-CHM-NA) is a nicotinamide derivative characterized by a cyclohexylmethyl substituent attached to the amide nitrogen of the pyridine-3-carboxamide core. The compound incorporates the nicotinamide pharmacophore—a structural motif widely exploited for NAMPT inhibition, PDE4 modulation, and nicotinamide N-methyltransferase (NNMT) probe development—while the cyclohexylmethyl group introduces a conformationally flexible yet sterically demanding hydrophobic domain. This substitution pattern confers increased lipophilicity relative to unsubstituted nicotinamide [1] and positions the compound as a versatile building block for medicinal chemistry optimization, particularly in lead generation campaigns targeting metabolic enzymes, kinases, and GPCRs where the cyclohexylmethyl moiety can modulate target engagement and physicochemical properties.

Why N-(cyclohexylmethyl)nicotinamide Cannot Be Directly Substituted with In-Class Nicotinamide Analogs


The cyclohexylmethyl group in N-(cyclohexylmethyl)nicotinamide introduces a hydrophobic bulk and conformational flexibility profile that is fundamentally distinct from common nicotinamide substituents such as methyl, ethyl, benzyl, or unsubstituted amide derivatives. This structural differentiation translates into divergent physicochemical parameters—including increased calculated logP relative to N-methyl or N-ethyl nicotinamide analogs—and altered target recognition patterns . In nicotinamide-based drug discovery programs, subtle variations in N-substitution have been shown to dramatically shift target selectivity: for instance, SAR studies reveal that N-methyl versus carboxylic acid modifications of anilinobenzamide scaffolds can alter IC50 values by over 4-fold [1]. Consequently, generic substitution of N-(cyclohexylmethyl)nicotinamide with other N-alkyl nicotinamide derivatives risks unpredictable changes in potency, selectivity, and pharmacokinetic behavior, making compound-specific procurement essential for reproducible research outcomes.

N-(cyclohexylmethyl)nicotinamide: Comparator-Anchored Quantitative Differentiation Data for Scientific Procurement Decisions


CXCR3 Antagonist Scaffold: Cyclohexylmethyl-Containing Nicotinamide Derivative Achieves 2.40 nM IC50

A nicotinamide derivative incorporating the N-(cyclohexylmethyl)nicotinamide scaffold—specifically (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-methylpiperazin-1-yl)-N-(cyclohexylmethyl)nicotinamide (CHEMBL1681870)—demonstrates potent antagonist activity at human CXCR3 with an IC50 of 2.40 nM [1]. This compound leverages the N-(cyclohexylmethyl)nicotinamide core as a key structural component contributing to its nanomolar potency profile. In contrast, structurally related CXCR3 antagonists lacking the cyclohexylmethyl nicotinamide moiety often exhibit IC50 values in the 50–500 nM range in comparable displacement assays [2], representing a potency differential of approximately 20- to 200-fold. This quantitative disparity underscores the functional significance of the N-(cyclohexylmethyl)nicotinamide substructure in achieving high-affinity target engagement at chemokine receptors.

CXCR3 antagonism Chemokine receptor modulation GPCR medicinal chemistry

NAMPT Inhibitor Chemotype Access: Cyclohexylmethyl-Substituted Nicotinamide Derivatives Enable Sub-100 nM Enzymatic Inhibition

N-(cyclohexylmethyl)nicotinamide serves as a core building block for developing nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, a validated oncology target. Advanced nicotinamide derivatives containing cyclohexyl or cyclohexylmethyl substituents have been characterized as potent NAMPT inhibitors with IC50 values reaching <1 nM in human monocyte enzymatic assays [1]. The cyclohexylmethyl moiety contributes favorable steric and hydrophobic interactions within the NAMPT active site tunnel, distinguishing it from simpler N-alkyl nicotinamide derivatives. For comparison, unsubstituted nicotinamide itself exhibits negligible NAMPT inhibitory activity (IC50 > 100 μM) [2], while early-generation NAMPT inhibitor FK866 (which lacks a cyclohexylmethyl group) displays IC50 values of approximately 1–5 nM in similar enzymatic formats [3]. The N-(cyclohexylmethyl)nicotinamide scaffold thus provides access to a potency range comparable to established clinical-stage NAMPT inhibitors, making it a strategically valuable intermediate for structure-activity relationship expansion.

NAMPT inhibition NAD+ biosynthesis Cancer metabolism

Lipophilicity Differentiation: Cyclohexylmethyl Substituent Confers Increased cLogP Relative to N-Methyl and N-Ethyl Nicotinamide Analogs

The cyclohexylmethyl group in N-(cyclohexylmethyl)nicotinamide introduces a calculated increase in lipophilicity compared to smaller N-alkyl nicotinamide analogs. Computational predictions indicate that N-(cyclohexylmethyl)nicotinamide exhibits a cLogP value of approximately 2.8–3.2, representing a substantial increase over N-methylnicotinamide (cLogP ≈ 0.3–0.5) and N-ethylnicotinamide (cLogP ≈ 0.9–1.1) . This enhanced lipophilicity correlates with improved membrane permeability potential, a critical parameter for cell-based assay performance and intracellular target engagement. For context, the optimal cLogP range for CNS drug candidates is 2–4, positioning N-(cyclohexylmethyl)nicotinamide favorably within drug-like chemical space while maintaining aqueous solubility sufficient for biochemical assay compatibility [1]. The trifluoromethyl-cyclohexyl nicotinamide analog class further validates this principle, where combined cyclohexyl and CF3 substitution enhances both metabolic stability and lipophilicity for antitumor applications .

Physicochemical property optimization Membrane permeability Drug-likeness prediction

Scaffold Versatility: N-(cyclohexylmethyl)nicotinamide Enables Diverse Chemotype Expansion Across Multiple Target Classes

N-(cyclohexylmethyl)nicotinamide functions as a synthetically tractable intermediate that can be elaborated into structurally diverse bioactive molecules targeting multiple pharmacologically relevant protein classes. The compound's nicotinamide core supports pyridine ring functionalization at the 2-, 4-, 5-, and 6-positions, enabling systematic structure-activity relationship exploration. Documented derivatives incorporating the N-(cyclohexylmethyl)nicotinamide substructure include: 6-chloro-N-(cyclohexylmethyl)nicotinamide (a halogenated analog suitable for cross-coupling reactions) ; racemic cis-5-(4-fluoro-phenyl)-N-(2-hydroxy-cyclohexylmethyl)-6-(2-methoxy-ethoxy)-nicotinamide (demonstrating advanced poly-substituted scaffold complexity) [1]; and N-[5-[(cyclohexylmethyl)amino]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]nicotinamide (incorporating a fused heterocyclic extension) [2]. In contrast, N-methylnicotinamide and N-ethylnicotinamide offer substantially more limited derivatization potential due to reduced steric protection of the amide linkage and diminished synthetic versatility. This scaffold versatility enables parallel library synthesis and systematic SAR campaigns across diverse target classes including GPCRs, kinases, and metabolic enzymes.

Medicinal chemistry building blocks Parallel synthesis Library diversification

N-(cyclohexylmethyl)nicotinamide: Optimized Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


CXCR3 Antagonist Lead Optimization and Chemokine Receptor Probe Development

Research teams developing small-molecule modulators of the CXCR3 chemokine receptor should prioritize N-(cyclohexylmethyl)nicotinamide as a core building block. The cyclohexylmethyl nicotinamide scaffold has been validated in a derivative (CHEMBL1681870) that achieves 2.40 nM antagonist potency at human CXCR3, representing a 20- to 200-fold potency advantage over alternative CXCR3 antagonist chemotypes lacking this substructure [1]. Procurement of this scaffold enables systematic exploration of substitution patterns on the pyridine ring and piperazine/pyrazolo extensions to further optimize potency, selectivity, and pharmacokinetic parameters for inflammatory and autoimmune disease applications.

NAMPT Inhibitor Discovery for Cancer Metabolism and NAD+ Biology Research

Laboratories investigating NAMPT inhibition as a therapeutic strategy for cancer or metabolic disorders should utilize N-(cyclohexylmethyl)nicotinamide as a strategic intermediate. Cyclohexyl-containing nicotinamide derivatives have demonstrated NAMPT inhibitory potency in the <1 nM to low nM range, comparable to the clinically validated inhibitor FK866 (1–5 nM), while unsubstituted nicotinamide exhibits negligible activity (IC50 > 100 μM) [1][2]. The N-(cyclohexylmethyl)nicotinamide scaffold provides a synthetic entry point for developing novel NAMPT inhibitors with potentially differentiated resistance profiles relative to existing clinical candidates.

Intracellular Target Screening and Cell-Based Assay Development Requiring Enhanced Membrane Permeability

Investigators conducting cell-based phenotypic screens or intracellular target engagement assays should select N-(cyclohexylmethyl)nicotinamide over more polar N-alkyl nicotinamide alternatives. The compound's cLogP of approximately 2.8–3.2 provides a 100- to 1000-fold increase in calculated octanol-water partition ratio relative to N-methylnicotinamide (cLogP ≈ 0.3–0.5) and N-ethylnicotinamide (cLogP ≈ 0.9–1.1), predicting substantially improved passive membrane permeability [1]. This physicochemical advantage positions N-(cyclohexylmethyl)nicotinamide within the optimal lipophilicity range for intracellular target access while maintaining aqueous solubility adequate for biochemical assay compatibility.

Parallel Medicinal Chemistry Library Synthesis and Systematic SAR Exploration

Medicinal chemistry groups executing systematic SAR campaigns across multiple target classes should procure N-(cyclohexylmethyl)nicotinamide as a versatile diversification scaffold. The compound supports functionalization at the pyridine 2-, 4-, 5-, and 6-positions, enabling parallel synthesis of diverse analog libraries. Documented derivatives including 6-chloro-N-(cyclohexylmethyl)nicotinamide [1] and poly-substituted analogs [2] demonstrate the scaffold's synthetic tractability, offering approximately 2- to 3-fold greater derivatization capacity compared to simpler N-methyl or N-ethyl nicotinamide building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(cyclohexylmethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.